4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde
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Overview
Description
4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde typically involves the reaction of 3,5-dimethylphenol with thiophene-2-carbaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the aldehyde group . The resulting intermediate is then reacted with 3,5-dimethylphenol to form the desired compound.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carboxylic acid.
Reduction: 4-((3,5-Dimethylphenoxy)methyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar reactivity but lacking the 3,5-dimethylphenoxy group.
3-Methylthiophene-2-carbaldehyde: Another thiophene derivative with a methyl group at the 3-position, affecting its chemical properties and reactivity.
Uniqueness
4-((3,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is unique due to the presence of the 3,5-dimethylphenoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a building block for the synthesis of novel compounds with improved biological or material properties .
Properties
Molecular Formula |
C14H14O2S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-[(3,5-dimethylphenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O2S/c1-10-3-11(2)5-13(4-10)16-8-12-6-14(7-15)17-9-12/h3-7,9H,8H2,1-2H3 |
InChI Key |
WBRNZVXTSYFPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CSC(=C2)C=O)C |
Origin of Product |
United States |
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